4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-nitro-2-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-9-6(7(11)12)5(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTUASQOFIZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out by adding 1-propyl-1H-pyrazole-5-carboxylic acid to a mixture of 65% concentrated nitric acid and 98% concentrated sulfuric acid, followed by heating at 100°C for 16 hours. The reaction mixture is then poured into ice water to precipitate the product, which is collected by vacuum filtration and crystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at position 4 undergoes reduction to form an amino group (-NH₂):
- Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst .
- Conditions : Catalytic hydrogenation at ambient pressure and temperature.
- Product : 4-Amino-1-propyl-1H-pyrazole-5-carboxylic acid , a critical intermediate for pharmaceuticals like sildenafil .
Key Reaction :
Substitution Reactions
The nitro group participates in nucleophilic substitution under specific conditions:
- Bromination : Reacting with bromine (Br₂) in dichloromethane yields 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid .
- Amination : Substitution with ammonia (NH₃) in the presence of a base (e.g., pyridine) produces 4-amino derivatives .
Example Reaction :
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 undergoes derivatization:
- Esterification : Reaction with methanol (CH₃OH) and HCl yields the methyl ester .
- Amidation : Treatment with thionyl chloride (SOCl₂) followed by ammonia produces the corresponding amide .
Example Reaction :
Comparative Reaction Analysis
Mechanistic Insights
- Nitro Group Reactivity : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the pyrazole ring’s meta position, enabling regioselective modifications .
- Carboxylic Acid Stability : The carboxylic acid group remains intact under nitration and reduction conditions but reacts readily in esterification/amidation .
Scientific Research Applications
Key Reactions
The compound can undergo various chemical reactions:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The nitro group can be substituted with other functional groups.
These reactions allow for the creation of more complex molecules, making this compound a valuable intermediate in organic synthesis.
Pharmaceutical Applications
4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that this compound may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Properties : Preliminary research suggests efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Research indicates that this compound exhibits biological activities, particularly in the following areas:
- Cytotoxicity : Evaluated against various cancer cell lines (e.g., MCF7, A549), it demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific cell line tested.
- Mechanism of Action : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing biological pathways.
Industrial Applications
In the industrial sector, this compound is utilized as:
- Building Block : It serves as a precursor for synthesizing more complex organic compounds.
- Production of Fine Chemicals : The compound is used in the production of agrochemicals and pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. Results showed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory properties of this compound by measuring cytokine levels in treated cells. Results indicated a reduction in pro-inflammatory cytokines, supporting its therapeutic potential in managing inflammatory conditions .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceutical | Anti-inflammatory agent | Reduces inflammation markers |
| Antimicrobial agent | Effective against certain bacterial strains | |
| Biological Research | Cytotoxicity studies | Significant activity against cancer cell lines |
| Industrial Chemistry | Building block for complex molecules | Used in agrochemical and pharmaceutical production |
Mechanism of Action
The mechanism of action of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its nitro group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications in various fields .
Biological Activity
4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring with a nitro group and a propyl side chain. This configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can modulate various biochemical pathways involved in disease processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Cellular Signaling Modulation : It can affect receptor interactions, influencing cell signaling cascades.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a related compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
Anticancer Potential
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. It exhibits cytotoxic effects on various cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Growth inhibition | |
| SF-268 | 12.50 | Growth inhibition | |
| NCI-H460 | 42.30 | Growth inhibition |
Study on Anticancer Activity
In a study conducted by Bouabdallah et al., derivatives of pyrazole were screened for their cytotoxic potential against Hep-2 and P815 cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 3.25 mg/mL against Hep-2 cells . This suggests that modifications to the pyrazole structure can enhance its anticancer properties.
Research on Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of pyrazole derivatives, revealing that compounds containing nitro groups had superior antibacterial activity compared to controls . This finding underscores the importance of functional groups in determining the biological activity of pyrazoles.
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for potential therapeutic applications in:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Formulation of anticancer drugs aimed at specific cell lines.
Q & A
Q. What are the key structural features and IUPAC nomenclature of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid?
The compound features a pyrazole ring substituted with a nitro group (-NO₂) at position 4, a propyl chain (-CH₂CH₂CH₃) at position 1, and a carboxylic acid (-COOH) at position 5. Its IUPAC name follows the numbering convention where the nitro and carboxylic acid groups are prioritized for lower positional indices. For example, structurally analogous compounds like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6) have been characterized with similar substitution patterns . PubChem provides canonical SMILES strings and InChI keys for precise structural identification .
Q. What are the common synthetic routes for preparing this compound, and what purification methods are recommended?
Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitrile precursors, followed by nitration and alkylation. For example, ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is validated via HPLC (>95%) and melting point analysis .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound, and what software tools are typically used?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, leveraging intensity data to generate ORTEP diagrams and electron density maps . For example, analogous pyrazole derivatives have been resolved with R-factors < 0.05, confirming bond lengths and angles consistent with DFT calculations .
Advanced Research Questions
Q. How do substituent variations at the pyrazole ring (e.g., nitro group position, alkyl chain length) influence the compound's reactivity and bioactivity?
Substitution patterns critically affect electronic properties and steric hindrance. For instance:
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Dose-Response Analysis : Establish EC₅₀ values across multiple cell lines to account for tissue-specific effects.
- Metabolic Stability Assays : Use liver microsomes to evaluate if rapid metabolism underlies variable in vivo efficacy .
- Crystallographic vs. DFT Data : Compare experimental (X-ray) and computational bond angles to identify discrepancies in active conformers . For example, antibacterial activity discrepancies in pyrazole derivatives may arise from differences in bacterial efflux pump expression, requiring efflux inhibitor co-administration .
Q. What computational methods are employed to predict the pharmacokinetic properties of this compound, and how do they correlate with experimental data?
- ADME Prediction : Tools like SwissADME estimate logP (2.1–2.5), aqueous solubility (-3.2 logS), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .
- QSAR Models : Correlate nitro group orientation with IC₅₀ values in enzyme inhibition assays. For instance, a QSAR study on 1-ethyl-4-nitro analogs showed R² = 0.89 between calculated dipole moments and antifungal activity .
Safety and Handling Considerations
Basic : Always use PPE (gloves, goggles) due to the compound’s acute oral toxicity (LD₅₀ > 500 mg/kg in rats) and skin irritation potential (H315/H319) . Store at 2–8°C in sealed containers to prevent hydrolysis .
Advanced : Nitro groups may render the compound photolabile; UV/Vis stability testing (λmax ~300 nm) is recommended for long-term storage studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
